molecular formula C14H17ClN2O3 B1519190 1-(2-chloroacetyl)-N-(2-hydroxyphenyl)piperidine-4-carboxamide CAS No. 1087792-13-9

1-(2-chloroacetyl)-N-(2-hydroxyphenyl)piperidine-4-carboxamide

Cat. No. B1519190
CAS RN: 1087792-13-9
M. Wt: 296.75 g/mol
InChI Key: XWNLXNYFCIPPIA-UHFFFAOYSA-N
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Description

1-(2-Chloroacetyl)-N-(2-hydroxyphenyl)piperidine-4-carboxamide, also known as 2-chloroacetyl-2-hydroxyphenylpiperidine-4-carboxamide (CAPC), is a synthetic compound that has been studied for its potential use in various scientific research applications. CAPC has a wide range of biochemical and physiological effects and has been used in laboratory experiments to study different aspects of cellular biology.

Scientific Research Applications

Metabolism and Pharmacokinetics

Research on related piperidine derivatives has explored their metabolism and pharmacokinetics in humans. For instance, studies have identified major metabolic pathways and the role of specific enzymes in the biotransformation of these compounds. These findings are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics that influence the efficacy and safety of pharmaceutical agents.

  • Metabolic Pathways : Piperidine derivatives undergo extensive metabolism, involving pathways such as glucuronidation, N-oxidation, hydroxylation, and N-dealkylation. Understanding these pathways can inform the design of compounds with improved pharmacokinetic profiles (S. Balani et al., 1995; C. Renzulli et al., 2011).

  • Pharmacokinetics : The pharmacokinetic properties, including absorption rates, bioavailability, and elimination pathways, are critical for the clinical application of new therapeutic agents. Studies on piperidine derivatives highlight the importance of these factors in drug development (Z. Miao et al., 2012).

Receptor Interactions

Research into the receptor interactions of piperidine derivatives informs the development of targeted therapies. By elucidating the binding affinities and antagonist or agonist properties of compounds at specific receptors, researchers can design drugs aimed at treating various neurological and psychiatric disorders.

  • Receptor Occupancy : Studies using positron emission tomography (PET) imaging to assess receptor occupancy by piperidine derivatives provide insights into their therapeutic potential for treating conditions such as anxiety, depression, and insomnia (E. Rabiner et al., 2002).

properties

IUPAC Name

1-(2-chloroacetyl)-N-(2-hydroxyphenyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c15-9-13(19)17-7-5-10(6-8-17)14(20)16-11-3-1-2-4-12(11)18/h1-4,10,18H,5-9H2,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNLXNYFCIPPIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2O)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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